
3-Ethynylazetidine hydrochloride
Description
3-Ethynylazetidine hydrochloride is a small, nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an ethynyl group (-C≡CH) and a hydrochloride counterion. Azetidines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug-target interactions .
Properties
IUPAC Name |
3-ethynylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLKHUIGCZRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426424-91-0 | |
Record name | 3-ethynylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Synthesis of 3-Hydroxyazetidine Hydrochloride
A patented method (CN102827052A) describes a three-step synthesis starting from benzylamine and epichlorohydrin:
Step | Reaction Conditions | Description | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Benzylamine dissolved in water (15x mass), cooled to 0-5°C; slow addition of 1.3 eq epichlorohydrin; 12 h reaction at 0-5°C | Formation of intermediate product by ring opening | 89 | >96 |
2 | Intermediate dissolved in acetonitrile (15x mass), addition of 1.5 eq sodium carbonate; reflux 12 h | Ring-closing to form 1-benzyl-3-hydroxyazetidine | 86 | >95 |
3 | Compound dissolved in methanol (5x mass), addition of 1 eq 4M HCl, Pd/C catalyst; hydrogenation 8 h | Debenzylation and formation of 3-hydroxyazetidine hydrochloride | 90 | >98 |
- Washing and purification steps involve water, ethyl acetate/petroleum ether mixtures (1:20 v/v), and filtration.
- The process is efficient with a total production cycle of about 2 days.
- The use of benzylamine as a low-cost amine source and epichlorohydrin as a raw material is industrially advantageous.
This method offers high yield and purity at each stage, confirmed by HPLC analysis.
Introduction of the Ethynyl Group: Sonogashira Coupling
The transformation of azetidine derivatives to 3-ethynylazetidine typically involves palladium-catalyzed Sonogashira cross-coupling reactions, which couple an azetidine bearing a suitable leaving group (e.g., iodide) at the 3-position with terminal alkynes.
- In a representative procedure (from related indazole derivatives, applicable by analogy), the iodinated azetidine derivative is reacted with an alkyne (e.g., phenylacetylene) in the presence of Pd(Ph3P)2Cl2, CuI, and triethylamine in acetonitrile at room temperature under nitrogen atmosphere.
- The reaction proceeds smoothly over 16 hours, yielding the ethynyl-substituted product in moderate to good yields (45-85% depending on substrate and conditions).
- Subsequent deprotection (e.g., Boc removal with trifluoroacetic acid) affords the free amine or hydrochloride salt of the 3-ethynylazetidine derivative.
Alternative Synthetic Routes and Intermediates
Other methods for azetidine synthesis and functionalization include:
- Cyclization of primary arylmethylamines with 1,3-dihalopropanes under basic conditions to form substituted azetidines, followed by liberation of free base or salt formation.
- Use of tosylated intermediates and reduction steps to obtain azetidine derivatives.
- Hydrogenation and salt formation steps to isolate stable hydrochloride salts.
These methods highlight the importance of controlling leaving groups, base strength, and reaction conditions to optimize yields and purity.
Summary Table: Key Preparation Steps for this compound
Stage | Starting Material | Reaction Type | Conditions | Outcome | Yield & Purity |
---|---|---|---|---|---|
1 | Benzylamine + Epichlorohydrin | Ring opening | 0-5°C, 12 h, aqueous | Intermediate azetidine precursor | 89%, >96% purity |
2 | Intermediate + Na2CO3 | Ring closure | Reflux in acetonitrile, 12 h | 1-Benzyl-3-hydroxyazetidine | 86%, >95% purity |
3 | Hydrogenation with Pd/C + HCl | Debenzylation, salt formation | Methanol, 8 h | 3-Hydroxyazetidine hydrochloride | 90%, >98% purity |
4 | Iodination + Boc protection | Functional group activation | Standard iodination, Boc protection | 3-Iodoazetidine derivative | Moderate yield |
5 | Sonogashira coupling with ethyne | Pd-catalyzed cross-coupling | Room temp, 16 h, Pd/Cu catalyst | 3-Ethynylazetidine derivative | 45-85% yield |
6 | Deprotection + salt formation | Acid treatment | TFA or HCl | This compound | 89-95% yield |
Research Findings and Practical Considerations
- The use of benzylamine and epichlorohydrin is cost-effective and scalable for industrial synthesis of azetidine intermediates.
- High purity and yield at each step reduce the need for extensive purification, enhancing process efficiency.
- Sonogashira coupling is a reliable method to introduce the ethynyl group at the 3-position of azetidine rings.
- Hydrogenation and acid treatment steps are critical for removing protecting groups and obtaining stable hydrochloride salts.
- Reaction monitoring by HPLC and GC ensures completeness and quality control throughout the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynylazetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Ethynylazetidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as:
- Anticancer Agent : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, such as PDK1 and FGFR3, making them candidates for cancer treatment .
- Neuroprotective Properties : Compounds derived from this structure have shown promise in inhibiting microtubule affinity regulating kinase (MARK), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Biochemical Studies
The compound is utilized in biochemical research to explore enzyme interactions and protein dynamics. Its ability to modify enzyme activity through structural changes allows researchers to study mechanisms of action at the molecular level.
Industrial Applications
In addition to its research applications, this compound is also employed in industrial settings:
- Material Science : It is used in developing advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance.
- Chemical Manufacturing : The compound acts as an intermediate in synthesizing more complex molecules, facilitating the production of various chemical products.
Anticancer Activity
A study published in a patent document highlighted the effectiveness of compounds derived from this compound against colorectal and breast cancers. These compounds demonstrated selective inhibition of cancer cell proliferation in vitro, emphasizing their therapeutic potential .
Neurodegeneration Research
Research focusing on the neuroprotective effects of 3-Ethynylazetidine derivatives revealed their capacity to inhibit tau phosphorylation pathways, which are critical in Alzheimer’s disease pathology. This suggests a dual role in both preventing neurodegeneration and promoting neuronal health .
Mechanism of Action
The mechanism of action of 3-Ethynylazetidine hydrochloride involves its interaction with molecular targets through its reactive ethynyl and azetidine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : Likely C₄H₇ClN (azetidine backbone: C₃H₇N + ethynyl group + HCl).
- Molecular Weight : ~120.56 g/mol (estimated).
- Reactivity : High due to the ethynyl group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Comparison with Similar Compounds
The following table and analysis compare 3-Ethynylazetidine hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.
Table 1. Structural and Functional Comparison of Azetidine Derivatives
Structural Analysis
- 3-Ethynylazetidine HCl vs. 3-Methylazetidine HCl :
The ethynyl group in 3-Ethynylazetidine introduces a rigid triple bond, reducing conformational flexibility compared to the methyl group in 3-Methylazetidine. This rigidity may enhance target binding but lower solubility in polar solvents . - Azetidin-3-ol HCl : The hydroxyl group increases polarity and BBB permeability (TPSA: ~32.7 Ų), making it more suitable for CNS-targeting drugs compared to 3-Ethynylazetidine .
Biological Activity
3-Ethynylazetidine hydrochloride is a synthetic compound characterized by a unique azetidine ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
This compound features an azetidine ring substituted with an ethynyl group, which enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 135.57 g/mol. The presence of the ethynyl group allows for various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, isoquinoline alkaloids have shown selective inhibitory activity against protein tyrosine phosphatase CD45, with IC50 values ranging from 5.6 to 8.4 μM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.
- Antimicrobial Activity : Research on related azetidine derivatives has demonstrated antibacterial effects, indicating that this compound may possess similar properties. Compounds derived from azetidine structures have been noted for their ability to inhibit bacterial growth, although specific studies on this compound are still necessary .
- Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways, suggesting that this compound could be explored for similar effects in neurodegenerative disease models.
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nucleophilic substitutions and cycloadditions are common in the production of this compound. Understanding the synthesis pathways is crucial for elucidating its mechanisms of action and optimizing its biological activity.
Table 1: Summary of Synthesis Methods
Methodology | Description |
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Nucleophilic Addition | Involves the addition of nucleophiles to electrophilic centers in the azetidine ring. |
Cycloaddition | Facilitates the formation of cyclic compounds through reactions involving multiple reactants. |
Coupling Reactions | Utilizes coupling agents to form new carbon-carbon bonds, enhancing structural complexity. |
Case Study 1: Anticancer Potential
In vitro studies on azetidine derivatives similar to this compound have shown promising results against various cancer cell lines, including MGC-803 and HGC-27 cells. These studies revealed IC50 values below 10 μM, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Activity
A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting that this compound may also demonstrate similar antibacterial properties.
Q & A
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill slopes to assess cooperativity. For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report 95% confidence intervals for IC/EC values .
Q. How should researchers design kinetic studies to evaluate metabolic pathways of this compound?
- Methodological Answer : Use liver microsomes (human/rodent) incubated with NADPH cofactors. Monitor metabolite formation via LC-MS/MS at timed intervals (0–120 min). Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Apply Michaelis-Menten kinetics to calculate and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.